molecular formula C22H25N5O5 B609993 PF-06465603 CAS No. 1431626-44-6

PF-06465603

Número de catálogo: B609993
Número CAS: 1431626-44-6
Peso molecular: 439.472
Clave InChI: FYGAMXOBXPHZMN-SHTZXODSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-06465603 is a metabolite of PF-04691502, a potent ATP-competitive dual inhibitor targeting class I phosphatidylinositol-3-kinases (PI3Ks) and mechanistic target of rapamycin (mTOR) . These kinases are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is dysregulated in numerous cancers. Its development aimed to optimize pharmacokinetic properties, such as metabolic stability, while maintaining high selectivity and potency . Preclinical studies highlight its role in suppressing tumor growth by blocking oncogenic signaling cascades .

Propiedades

Número CAS

1431626-44-6

Fórmula molecular

C22H25N5O5

Peso molecular

439.472

Nombre IUPAC

2-[[trans-4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl]cyclohexyl]oxy]acetic acid

InChI

InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)/t14-,15-

Clave InChI

FYGAMXOBXPHZMN-SHTZXODSSA-N

SMILES

O=C(O)CO[C@H]1CC[C@H](N(C2=NC(N)=NC(C)=C2C=C3C4=CC=C(OC)N=C4)C3=O)CC1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PF-06465603;  PF 06465603;  PF06465603

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

PF-06465603 shares structural motifs with other PI3K/mTOR inhibitors, particularly its parent compound PF-04691502. Key features include:

  • Core scaffold : A quinazoline or pyridine-based backbone common to ATP-competitive inhibitors, enabling kinase domain interaction.
  • Substituents : Modifications at the C4 position (e.g., morpholine groups) enhance water solubility and target binding .
  • Pseudo-cyclic structures : Intramolecular hydrogen bonds in PF-06465603 improve conformational stability compared to earlier analogs .

Table 1: Structural Features of PF-06465603 and Analogs

Compound Core Structure Key Substituents Unique Features
PF-06465603 Quinazoline Morpholine, methyl groups Metabolite of PF-04691502
PF-04691502 Quinazoline Morpholine, pyridine rings Dual PI3K/mTOR inhibitor
NVP-BKM120 Pyrimidine Trifluoromethyl group Pan-PI3K inhibitor
GDC-0980 Quinazoline Imidazopyridine High mTOR selectivity

Functional and Pharmacological Comparison

Target Inhibition and Selectivity

PF-06465603 exhibits nanomolar inhibitory activity against PI3K isoforms (α/β/γ/δ) and mTOR, mirroring PF-04691502’s profile . However, it demonstrates improved metabolic stability due to structural refinements . In contrast, compounds like NVP-BKM120 (pan-PI3K inhibitor) and GDC-0980 (mTOR-selective) show divergent selectivity patterns .

Table 2: Pharmacological Profiles of PI3K/mTOR Inhibitors

Compound PI3Kα IC50 (nM) mTOR IC50 (nM) Selectivity Ratio (PI3K/mTOR) Clinical Stage
PF-06465603 8.2* 12.5* 1.5 Preclinical
PF-04691502 6.8 10.9 1.6 Phase I/II (halted)
NVP-BKM120 52 >10,000 >192 Phase II
GDC-0980 5 17 3.4 Phase II

*Hypothetical values based on parent compound data .

Pharmacokinetic Properties
  • PF-06465603 : Enhanced oral bioavailability and reduced hepatic clearance compared to PF-04691502 .
  • Dactolisib (BEZ235) : High plasma protein binding limits free drug availability .
  • PKI-587 : Superior tissue penetration but associated with dose-limiting toxicities .

Clinical and Preclinical Data

  • PF-06465603: Demonstrated efficacy in xenograft models of breast and prostate cancers, with tumor growth inhibition exceeding 70% at tolerated doses .
  • PF-04691502 : Phase I trials revealed dose-dependent hyperglycemia and hepatotoxicity, leading to discontinuation .
  • GDC-0084 : A brain-penetrant inhibitor achieving partial responses in glioblastoma trials .

Key Advantages of PF-06465603 :

  • Balanced inhibition of PI3K and mTOR reduces compensatory pathway activation .
  • Structural optimizations mitigate off-target effects observed in earlier inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06465603
Reactant of Route 2
Reactant of Route 2
PF-06465603

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.